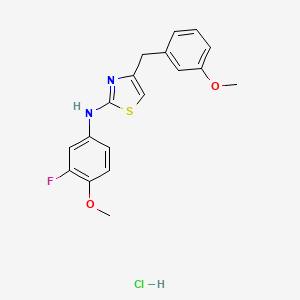

N-(3-fluoro-4-methoxyphenyl)-4-(3-methoxybenzyl)thiazol-2-amine hydrochloride

Description

N-(3-Fluoro-4-methoxyphenyl)-4-(3-methoxybenzyl)thiazol-2-amine hydrochloride is a thiazole-based small molecule characterized by a thiazol-2-amine core substituted with a 3-fluoro-4-methoxyphenyl group at the 2-position and a 3-methoxybenzyl moiety at the 4-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications. Thiazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The fluorine atom in the 3-fluoro-4-methoxyphenyl group may improve metabolic stability and binding affinity due to its electron-withdrawing nature, while the methoxy substituents likely influence lipophilicity and intermolecular interactions .

Properties

IUPAC Name |

N-(3-fluoro-4-methoxyphenyl)-4-[(3-methoxyphenyl)methyl]-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O2S.ClH/c1-22-15-5-3-4-12(9-15)8-14-11-24-18(21-14)20-13-6-7-17(23-2)16(19)10-13;/h3-7,9-11H,8H2,1-2H3,(H,20,21);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOMUJJFUHOGBSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC2=NC(=CS2)CC3=CC(=CC=C3)OC)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methoxyphenyl)-4-(3-methoxybenzyl)thiazol-2-amine hydrochloride typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.

Substitution Reactions:

Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methoxyphenyl)-4-(3-methoxybenzyl)thiazol-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Aryl halides in the presence of a base such as potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-fluoro-4-methoxyphenyl)-4-(3-methoxybenzyl)thiazol-2-amine hydrochloride has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Pharmacology: The compound can be studied for its potential therapeutic effects and pharmacokinetic properties.

Materials Science: It may be used in the synthesis of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methoxyphenyl)-4-(3-methoxybenzyl)thiazol-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Thiazol-2-amine Derivatives

Key Observations:

- Electron-Withdrawing Groups (e.g., F, Cl): The 3-fluoro substituent in the target compound may enhance binding to hydrophobic pockets in biological targets compared to chlorine in . Fluorine’s smaller atomic radius also reduces steric hindrance.

- Hydrogen Bonding: Protonation sites vary; for example, pyridine-containing analogues () exhibit distinct hydrogen-bonding networks, whereas the hydrochloride salt of the target compound likely forms ionic interactions in aqueous environments.

Biological Activity

N-(3-fluoro-4-methoxyphenyl)-4-(3-methoxybenzyl)thiazol-2-amine hydrochloride, a compound with the CAS number 2034274-36-5, belongs to a class of thiazole derivatives that have shown promising biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

The molecular formula for this compound is C18H18ClFN2O2S, with a molecular weight of 380.9 g/mol. The structural characteristics contribute to its biological activity, particularly its ability to interact with cellular targets.

| Property | Value |

|---|---|

| CAS Number | 2034274-36-5 |

| Molecular Formula | C18H18ClFN2O2S |

| Molecular Weight | 380.9 g/mol |

Research indicates that compounds similar to this compound exhibit significant interactions with tubulin, a key protein in the cytoskeleton. These compounds can inhibit tubulin polymerization, leading to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells .

Key Mechanisms:

- Tubulin Binding : Compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics.

- Cell Cycle Arrest : Induces G(2)/M phase arrest in cancer cells.

- Induction of Apoptosis : Triggers programmed cell death pathways.

Biological Activity Studies

Several studies have evaluated the biological activity of thiazole derivatives, including this compound. Here are some notable findings:

- In Vitro Studies :

-

In Vivo Efficacy :

- Tumor Xenograft Models : In human prostate (PC-3) and melanoma (A375) xenograft models, treatment with similar thiazole compounds resulted in significant tumor growth inhibition .

- Dosage and Toxicity : Higher doses (e.g., 15 mg/kg) were administered without significant neurotoxicity observed over extended treatment periods .

Case Study 1: Antitumor Activity

A study involving SMART compounds similar to this compound showed:

- Tumor Reduction : A reduction in tumor volume by approximately 30% in treated groups compared to controls.

Case Study 2: Overcoming Drug Resistance

Research highlighted that these compounds effectively inhibited growth in MDR cancer cells, suggesting potential as alternatives to existing therapies that face resistance issues .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.